molecular formula C9H9Cl2N B3067588 1-(3,5-Dichlorophenyl)cyclopropylamine CAS No. 1260777-45-4

1-(3,5-Dichlorophenyl)cyclopropylamine

Cat. No.: B3067588
CAS No.: 1260777-45-4
M. Wt: 202.08
InChI Key: WVCNYXGJGILAFZ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)cyclopropylamine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by a cyclopropylamine group attached to a 3,5-dichlorophenyl ring, giving it distinct properties that make it valuable for scientific investigations.

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)cyclopropylamine typically involves the reaction of Grignard reagents with nitriles in the presence of titanium (IV) isopropoxide, followed by exposure to a Lewis acid . This method, known as the Kulinkovich-Szymoniak Reaction, allows for the efficient preparation of primary cyclopropylamines. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)cyclopropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include Grignard reagents, titanium (IV) isopropoxide, and various Lewis acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclopropylamine is utilized in several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical products .

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)cyclopropylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s cyclopropylamine group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body .

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)cyclopropylamine can be compared to other similar compounds, such as:

  • 1-(3,5-Dichlorophenyl)ethanamine
  • 1-(3,5-Dichlorophenyl)propanamine
  • 1-(3,5-Dichlorophenyl)butanamine

These compounds share the 3,5-dichlorophenyl group but differ in the length and structure of the alkylamine chain. The unique cyclopropylamine group in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCNYXGJGILAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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